molecular formula C9H9NO2S B1527250 3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione CAS No. 1247829-97-5

3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione

Cat. No.: B1527250
CAS No.: 1247829-97-5
M. Wt: 195.24 g/mol
InChI Key: HEVKOJSKGLAFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione” is a compound with the CAS Number: 1247829-97-5. It has a molecular weight of 195.24 and its IUPAC name is 3-methyl-3-(3-thienyl)-2,5-pyrrolidinedione .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring construction from different cyclic or acyclic precursors . The synthesis can also involve the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H9NO2S . The InChI code is 1S/C9H9NO2S/c1-9(6-2-3-13-5-6)4-7(11)10-8(9)12/h2-3,5H,4H2,1H3,(H,10,11,12) .


Physical and Chemical Properties Analysis

“this compound” is a powder with a purity of 95%. It is stored at room temperature .

Future Directions

The future directions for “3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione” could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, it could be used to design new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in detoxification processes, such as those regulated by the pregnane X receptor (PXR) . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mobility of certain protein loops, such as the H11–12 loop of the ERα protein . This modulation can lead to changes in cellular responses and functions, impacting processes like cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, its binding to the active site of enzymes can prevent substrate access, thereby inhibiting enzyme activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including disruptions in metabolic processes and cellular damage . Understanding the dosage thresholds is essential for determining its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can influence the activity of enzymes involved in the detoxification of foreign substances, thereby affecting the overall metabolic balance . These interactions are critical for understanding how the compound affects cellular metabolism and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution patterns are important for understanding its bioavailability and potential therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and interactions with other biomolecules.

Properties

IUPAC Name

3-methyl-3-thiophen-3-ylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-9(6-2-3-13-5-6)4-7(11)10-8(9)12/h2-3,5H,4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVKOJSKGLAFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione
Reactant of Route 2
3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione
Reactant of Route 5
3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione
Reactant of Route 6
3-Methyl-3-(thiophen-3-yl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.